molecular formula C14H15F2N5O B2443002 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide CAS No. 438220-44-1

7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

Cat. No.: B2443002
CAS No.: 438220-44-1
M. Wt: 307.305
InChI Key: INMDACFFQUQKLE-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenyl group, a difluoromethyl group, and a carbohydrazide moiety

Properties

IUPAC Name

7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5O/c15-12(16)11-6-10(8-4-2-1-3-5-8)19-13-9(14(22)20-17)7-18-21(11)13/h1-5,7,10-12,19H,6,17H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMDACFFQUQKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)F)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid to yield the desired product. Alternatively, trifluoroacetic acid can be used to obtain different regioisomers.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to ensure consistent quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydropyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of specific kinases involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit aurora kinases, which are often overexpressed in various cancers.
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer potential.

Antimicrobial Activity

Tetrahydropyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Activity : These compounds have demonstrated activity against a range of bacteria and fungi. For instance, they showed effective inhibition against Staphylococcus aureus and Candida albicans.
  • Bioassays : In vitro assays revealed that certain derivatives exhibited higher antimicrobial activity compared to standard antibiotics.

Anti-inflammatory Properties

The compound may possess anti-inflammatory effects through inhibition of phosphodiesterase enzymes:

  • Phosphodiesterase Inhibition : Some studies suggest that these compounds can selectively inhibit phosphodiesterase enzymes involved in inflammatory responses.
  • Potential Applications : This property opens avenues for developing treatments for inflammatory diseases such as arthritis and asthma.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effective Concentration
Compound AAnticancerMDA-MB-231 (breast cancer)27.6 μM
Compound BAntimicrobialStaphylococcus aureus15 μg/ml
Compound CAnti-inflammatoryHuman lung fibroblasts10 μM

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide: This compound lacks the phenyl group present in 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide, resulting in different chemical properties and biological activities.

  • 7-(Difluoromethyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide: This compound has a methoxy group instead of a phenyl group, which can affect its reactivity and binding affinity.

Uniqueness: The presence of the phenyl group in this compound distinguishes it from similar compounds, contributing to its unique chemical and biological properties.

Biological Activity

7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not widely documented, derivatives with similar structures have been synthesized using methods involving cyclization and functionalization of pyrazole and pyrimidine rings. For example, the synthesis of related pyrazolo[1,5-a]pyrimidines has been documented in various studies, highlighting their diverse chemical reactivity and potential biological applications .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds within this class have demonstrated inhibitory effects against various cancer cell lines including breast, colon, and lung cancers . The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast10Inhibition of EGFR
Compound BColon15Telomerase inhibition
Compound CLung12ROS Receptor inhibition

Antimicrobial Activity

In addition to anticancer effects, pyrazolo derivatives have shown promising antimicrobial properties. They have been evaluated against various bacterial strains with notable effectiveness. For example, the compound exhibited activity against both Gram-positive and Gram-negative bacteria in vitro .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazolo compounds has also been explored. Studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . This inhibition can lead to reduced inflammation and pain relief.

Case Studies

  • Combination Therapy in Breast Cancer : A study evaluated the efficacy of combining a pyrazolo derivative with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination showed a significant synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a series of pyrazolo derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity significantly .
  • Inflammation Models : Research on animal models demonstrated that administration of a pyrazolo derivative led to a marked decrease in inflammatory markers and improved clinical outcomes in models of induced inflammation .

Q & A

Basic: What are the common synthetic routes for 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide?

Methodological Answer:
The synthesis typically involves cyclization of precursors under reflux conditions. For example, describes pyrazolo[1,5-a]pyrimidine derivatives synthesized by reacting precursors in pyridine, followed by refluxing (5–6 hours), neutralization with HCl, and crystallization (e.g., ethanol or dioxane). Key steps include:

  • Cyclization : Use of enaminones or arylazo intermediates under controlled temperatures (e.g., 80–100°C).
  • Workup : Neutralization with dilute HCl to precipitate crude products, followed by recrystallization for purity.
  • Yield Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time to improve yields (62–70%) .

further supports this by detailing carboxamide derivatives synthesized via coupling reactions in pyridine, emphasizing the role of solvent choice (ethanol/DMF) in crystallization efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Structural confirmation relies on a multi-technique approach:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) and carbon types (e.g., tetrahydropyrimidine carbons at δ 25–35 ppm). provides detailed ¹³C NMR data for pyrazolo[1,5-a]pyrimidine derivatives, highlighting methyl and aromatic carbons .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How can researchers optimize reaction yields for this compound?

Methodological Answer:
highlights the use of Bayesian optimization and heuristic algorithms to systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Steps include:

Design of Experiments (DoE) : Identify critical variables (e.g., reflux time, solvent polarity) using fractional factorial designs.

Algorithmic Iteration : Use software tools to model yield-response surfaces and predict optimal conditions.

Validation : Confirm predictions with small-scale trials before scaling up.
For example, optimizing reflux time from 5 to 7 hours in pyridine improved yields by 8% in .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from impurities or tautomeric equilibria. Mitigation strategies include:

  • Cross-Validation : Compare NMR data with literature analogs (e.g., ’s ¹³C NMR assignments for pyrazolo[1,5-a]pyrimidines) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable Temperature NMR : Detect tautomerism (e.g., keto-enol forms) by observing signal shifts at different temperatures.
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., ’s use of X-ray to confirm substituent positions) .

Advanced: What strategies validate the biological activity of this compound?

Methodological Answer:
outlines a framework for bioactivity studies:

Enzyme Inhibition Assays : Test inhibitory potency (IC₅₀) against targets like kinases or phosphodiesterases using fluorogenic substrates.

Structure-Activity Relationship (SAR) : Compare analogs (e.g., trifluoromethyl vs. difluoromethyl substituents) to identify critical functional groups .

Molecular Docking : Simulate binding interactions (e.g., role of the difluoromethyl group in hydrophobic pocket occupancy).

In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MTT assays) with dose-response curves to assess therapeutic windows .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Modify the carbohydrazide group to ester prodrugs (e.g., ethyl esters in ) for enhanced lipophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Advanced: What computational tools predict synthetic feasibility for novel derivatives?

Methodological Answer:

  • Retrosynthesis Software : Tools like Chematica or ASKCOS propose synthetic routes using known reaction databases.
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict cyclization feasibility (e.g., pyrimidine ring closure) .
  • Machine Learning Models : Train on reaction datasets to predict yields and side products for new derivatives .

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